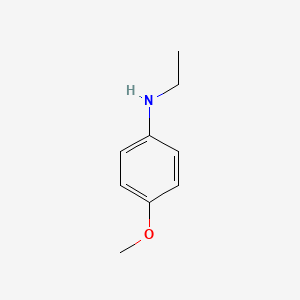

N-ethyl-4-methoxyaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a major class of organic compounds characterized by an amino group attached to an aromatic ring. unacademy.comsundarbanmahavidyalaya.in They are derivatives of ammonia (B1221849) where at least one hydrogen atom has been replaced by an aryl group. unacademy.com This structural feature imparts unique chemical properties, distinguishing them from their aliphatic counterparts. Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. sundarbanmahavidyalaya.in

N-ethyl-4-methoxyaniline is a secondary aromatic amine, meaning the nitrogen atom is bonded to one aryl group, one ethyl group, and one hydrogen atom. This specific substitution pattern contributes to its distinct chemical behavior and makes it a valuable synthon in the preparation of more complex molecules. taylorfrancis.com

Academic Significance and Research Scope

The academic significance of this compound lies primarily in its utility as a precursor and intermediate in various research domains. Its bifunctional nature, possessing both a nucleophilic secondary amine and an activated aromatic ring, allows for a wide range of chemical transformations.

Key Research Areas:

Organic Synthesis: The compound serves as a starting material or intermediate in the synthesis of a variety of organic molecules. taylorfrancis.com For instance, it can undergo N-alkylation and reactions involving the aromatic ring. prepchem.comrsc.org

Medicinal Chemistry: Substituted anilines are common scaffolds in the development of new pharmaceutical agents. wikipedia.orgpubcompare.ai While this article will not detail specific therapeutic uses, the underlying structure of this compound is relevant to the design of biologically active compounds. smolecule.com

Materials Science: Aromatic amines are precursors to polymers, dyes, and other advanced materials. sundarbanmahavidyalaya.inwikipedia.org The electronic properties of substituted anilines are of interest in the development of materials with specific optical or conductive properties. mq.edu.au

The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships and reaction mechanisms in organic chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its identity at a molecular level.

| Property | Value |

| Molecular Formula | C₉H₁₃NO nih.gov |

| Molecular Weight | 151.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 104-48-3 fluorochem.co.uk |

| Canonical SMILES | CCNC1=CC=C(C=C1)OC nih.gov |

| InChI Key | MCPNIYHJPMRCQU-UHFFFAOYSA-N fluorochem.co.uk |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are presented below.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 6.78-6.64 (m, 2H), 6.57-6.44 (m, 2H), 3.67 (s, 3H), 3.03 (q, J=7.1Hz, 2H), 1.16 (t, J=7.1Hz, 3H) rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) 142.8, 114.9, 114.1, 55.8, 39.4, 15.0 rsc.org |

| IR (cm⁻¹) | ν 3382, 2965, 2902, 2831, 1509, 1230, 1033, 815, 516 rsc.org |

| Mass Spectrometry (EI-MS) | m/z 151, 136 (100%), 108 rsc.org |

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One common approach involves the N-alkylation of p-anisidine (B42471) (4-methoxyaniline). rsc.org For example, the reaction of 4-methoxyaniline with an ethylating agent in the presence of a suitable catalyst and base can yield the desired product. nih.gov Another synthetic route involves the reduction of N-ethyl-4-methoxybenzimine.

This compound participates in a range of chemical reactions characteristic of secondary aromatic amines. These include further N-alkylation, acylation, and electrophilic aromatic substitution on the benzene (B151609) ring. The methoxy (B1213986) group directs incoming electrophiles primarily to the ortho positions.

Research Applications

The utility of this compound as a research chemical is diverse. It is frequently employed as an intermediate in multi-step organic syntheses. For example, it has been used in the preparation of more complex aniline (B41778) derivatives and heterocyclic compounds. prepchem.comnih.gov Its structure is a component of larger molecules investigated for their potential in materials science, such as in the study of nonlinear optical properties. mq.edu.au

In the context of medicinal chemistry research, the this compound moiety has been incorporated into larger molecular frameworks to explore their biological activities. For instance, it has been part of structures designed as microtubule disrupting agents. nih.gov The compound also serves as a reference or starting material in the development and optimization of synthetic methodologies. rsc.org

Structural Information

The three-dimensional structure of molecules containing the this compound fragment has been investigated. In a related crystal structure, ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the 4-methoxyaniline moiety is a key component. researchgate.net In another study of a benzylideneaniline (B1666777) Schiff base containing a related N,N-diethyl-4-methoxyaniline structure, the aromatic rings were found to be inclined to each other. iucr.org The planarity of the aniline molecule itself is influenced by substituents on the ring and the nitrogen atom. researchgate.netresearchgate.net The amino group in aniline is not perfectly planar with the benzene ring, and the degree of this non-planarity can be altered by substituents. researchgate.netpsu.edu

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPNIYHJPMRCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308687 | |

| Record name | N-Ethyl-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-48-3 | |

| Record name | N-Ethyl-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-4-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-ethyl-4-methoxyaniline

Established routes to this compound are characterized by their efficiency and adaptability, allowing for the construction of the target molecule from readily available precursors.

Reductive amination, also known as reductive alkylation, is a highly effective method for forming the C-N bond in this compound. researchgate.net This process typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced to the corresponding amine. bu.edu

A specific application of reductive amination begins with the condensation of 4-methoxyaniline with acetaldehyde (B116499) to form the N-ethyl-4-methoxybenzimine intermediate. This imine is then reduced to the final secondary amine product, this compound. The reduction step can be accomplished using various reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and the slightly milder sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The use of NaBH₃CN can be advantageous as it is less likely to reduce the starting aldehyde before imine formation occurs. masterorganicchemistry.com

Catalytic hydrogenation represents a scalable and environmentally benign approach to reductive amination. In this "direct" method, a mixture of 4-methoxyaniline and acetaldehyde is exposed to hydrogen gas in the presence of a metal catalyst. The catalyst facilitates both the formation of the imine and its subsequent reduction in a single pot.

Commonly employed catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum group metals. jocpr.com The reaction can be performed using hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265). jocpr.com This methodology is highly efficient and avoids the need for stoichiometric hydride reagents. For instance, N-alkylation of anilines has been successfully demonstrated using a Pd/C catalyst with ammonium formate as an in situ hydrogen donor in an aqueous 2-propanol solvent system, proceeding smoothly at room temperature with excellent yields. jocpr.com

Direct N-alkylation of 4-methoxyaniline is a primary strategy for the synthesis of this compound. This transformation involves the reaction of 4-methoxyaniline with an ethylating agent. The key challenge is to control the reaction to favor mono-alkylation over di-alkylation and the formation of quaternary ammonium salts. jocpr.com

A variety of alkylating agents and catalytic systems have been developed to achieve this selectivity. jocpr.com Alcohols, such as ethanol, are often used as green alkylating agents in processes known as "borrowing hydrogen" reactions, which are catalyzed by transition metals like ruthenium or iridium. researchgate.netrsc.org Alternatively, ethyl halides (e.g., ethyl iodide or ethyl bromide) can be used, though this may require a base to neutralize the resulting hydrohalic acid.

The choice of catalyst is crucial for the efficiency of N-alkylation. Systems ranging from ferric perchlorate (B79767) on silica (B1680970) gel to nanoparticles of nickel and copper have been shown to effectively catalyze the N-alkylation of anilines with alcohols, yielding predominantly mono-alkylated products. researchgate.net

| Catalyst System | Alkylating Agent | Conditions | Outcome |

| SmI₂ / Microwave | Alcohols | Microwave irradiation | Selective mono-alkylation |

| Fe(ClO₄)₃ / SiO₂ | Alcohols | Not specified | Good to excellent yields of secondary amines |

| Nickel/Copper Nanoparticles | Ethanol, Propanol, etc. | 160–240°C, H₂ atmosphere | Predominantly mono-N-alkylated products (up to 99% yield) |

| CoNₓ@NC | Benzyl Alcohols | 140°C, Toluene | Efficient synthesis of secondary amines |

| Zeolite Catalysts | Lower Alkanols | 250-350°C, Vapor Phase | Selective N-alkylation over C-alkylation |

This table presents a summary of various catalytic systems used for the N-alkylation of anilines, adaptable for the synthesis of this compound. researchgate.netresearchgate.netgoogle.com

The synthesis of structurally related analogues and derivatives often requires multi-step reaction sequences where functional groups are strategically introduced and modified. These approaches highlight the versatility of synthetic organic chemistry in building complex molecules from simpler starting materials.

For example, the synthesis of 2-ethyl-4-methoxy aniline (B41778), an isomer of the target compound, has been achieved from o-nitroethylbenzene through a four-step process involving a Bamberger reaction, acetylation, o-methylation, and hydrolysis, with a total yield of about 55%. researchgate.net Similarly, other substituted anilines can be prepared through sequences that include steps like nitration, reduction of the nitro group, acetylation, and subsequent functional group manipulations. researchgate.netrsc.org These multi-step strategies provide access to a wide range of substituted aniline derivatives that may not be accessible through direct, single-step methods. nih.govnih.gov

Reductive Pathways for this compound Formation

Advanced Synthetic Transformations Involving this compound

This compound serves not only as a target molecule but also as a valuable intermediate for the synthesis of more complex structures. The presence of the secondary amine and the electron-rich aromatic ring allows for a variety of subsequent transformations.

For instance, the amine functionality can undergo acylation to form amides. The reaction of this compound with acetyl chloride or acetic anhydride (B1165640) would yield N-ethyl-N-(4-methoxyphenyl)acetamide. spectrabase.com This transformation is analogous to the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide from 4-methoxyaniline, demonstrating the reactivity of the aniline nitrogen. researchgate.net

Furthermore, the aniline core is a key component in the synthesis of polymers and biologically active molecules. acs.org 4-methoxyaniline itself is used as a starting material for synthesizing monomers like 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate, which can then be polymerized. acs.org By extension, this compound could be incorporated into similar monomeric structures, allowing for the creation of polymers with tailored electronic and physical properties. The N-ethyl group can influence the polymer's solubility, flexibility, and intermolecular interactions. Additionally, substituted anilines are precursors in Diels-Alder reactions to form complex heterocyclic structures after being converted into maleimides. tandfonline.com

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the ethylamino group (-NHCH₂CH₃) and the methoxy (B1213986) group (-OCH₃). Both are ortho, para-directing substituents, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the para position to the ethylamino group is occupied by the methoxy group, and vice versa. Therefore, electrophilic substitution is expected to occur at the ortho positions relative to these groups (positions 2 and 6, and 3 and 5 with respect to the ethylamino and methoxy groups, respectively). The ethylamino group is generally a stronger activating group than the methoxy group, thus substitution will predominantly occur at the positions ortho to the ethylamino group.

A key example of electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring. sigmaaldrich.comorganic-chemistry.org This reaction typically involves the use of an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comwikipedia.org The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.com For this compound, the acylation would be directed to the positions ortho to the strongly activating ethylamino group.

Another important electrophilic aromatic substitution is the reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgdoubtnut.com Primary aromatic amines react with nitrous acid to form relatively stable diazonium salts. libretexts.org However, as a secondary amine, this compound is expected to react with nitrous acid to form an N-nitrosamine, where the nitroso group attaches to the nitrogen of the amine. libretexts.org This reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺) on the amine nitrogen. libretexts.org

Nucleophilic Reactions Facilitated by the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group in this compound confers nucleophilic character to the molecule. This allows it to react with a variety of electrophiles. One of the most common nucleophilic reactions of secondary amines is acylation to form amides. This can be achieved by reacting the amine with acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with an acyl chloride is typically rapid and exothermic.

For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine (B128534) would yield the corresponding N-acyl-N-ethyl-4-methoxyaniline. The base is used to neutralize the hydrochloric acid byproduct.

The nucleophilicity of the amine also allows for alkylation reactions, for example, with alkyl halides. However, the reaction of a secondary amine with an alkyl halide can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt, often resulting in a mixture of products.

The reaction of this compound with 2-chloro-5-nitropyrimidine (B88076) in aqueous media is an example of a nucleophilic aromatic substitution (SNAr) reaction where the amine acts as the nucleophile. The rate of this type of reaction is influenced by the nucleophilicity of the amine. nih.gov

Oxidation Chemistry of the Nitrogen Center

The nitrogen center in this compound can undergo oxidation. The electrochemical oxidation of aniline derivatives has been studied, and it is known that the initial step involves the removal of one electron to form a radical cation. mdpi.com This radical cation can then undergo further reactions, such as deprotonation or coupling.

The specific products of the oxidation of this compound would depend on the reaction conditions, including the oxidant used and the pH of the medium. For secondary anilines, oxidation can lead to a variety of products, including colored compounds, which is a known issue with the stability of anilines, as they can be prone to air oxidation, leading to discoloration. wikipedia.org In the presence of other nucleophiles, the intermediate radical cation or a dication could be trapped to form new C-N bonds.

Derivatization Strategies for Research Applications

Amide formation is a robust and widely used method for the structural modification of amines like this compound. researchgate.net The reaction with acyl chlorides or carboxylic acids activated with coupling agents provides a straightforward way to introduce a wide variety of acyl groups. This derivatization can significantly alter the chemical and physical properties of the parent molecule, which is a common strategy in medicinal chemistry and materials science.

The general procedure for amide synthesis from an amine and an acyl chloride involves dissolving the amine in a suitable solvent, often with a base to scavenge the HCl produced, and then adding the acyl chloride. hud.ac.uk

Table 1: General Conditions for Amide Synthesis

| Parameter | Condition |

| Reactants | This compound, Acyl Chloride |

| Solvent | Dichloromethane, Tetrahydrofuran, or Cyrene™ |

| Base | Triethylamine, Pyridine |

| Temperature | 0 °C to room temperature |

This table presents typical conditions for the synthesis of amides from secondary amines and acyl chlorides.

Derivatization is often employed to enhance the detectability of analytes in various analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For anilines, derivatization can improve their volatility and thermal stability for GC analysis or introduce a chromophore for UV-Vis detection in HPLC.

A relevant derivatization reaction for analytical purposes is the condensation of p-anisidine (B42471) (a closely related primary amine) with aldehydes and ketones to form Schiff bases. wikipedia.org These products absorb light at a specific wavelength (around 350 nm), which allows for their colorimetric detection. wikipedia.org This principle can be applied to this compound, where its reaction with specific reagents could yield a readily detectable derivative for quantification.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of this compound can be approached through the N-alkylation of p-anisidine with an ethylating agent. The optimization of such a reaction is crucial for maximizing the yield and purity of the product while minimizing byproducts. Key parameters that are typically optimized include the choice of solvent, base, catalyst, temperature, and reaction time. researchgate.net

For the N-alkylation of anilines, various factors can influence the outcome. The choice of the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) and the base (e.g., potassium carbonate, sodium hydroxide, triethylamine) are critical. The temperature also plays a significant role; for instance, in the synthesis of N-benzylidene-4-methoxyaniline from p-anisidine and benzaldehyde, the reaction temperature was a key parameter investigated to achieve high yields. researchgate.net

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to efficiently explore the multidimensional parameter space of a chemical reaction. beilstein-journals.org These methods can rapidly identify the optimal conditions to maximize the yield of the desired product. beilstein-journals.org

Table 2: Key Parameters for Optimization of N-alkylation Reactions

| Parameter | Factors to Consider | Potential Impact on Yield |

| Solvent | Polarity, boiling point, solubility of reactants | Can affect reaction rate and selectivity. |

| Base | Strength, solubility, steric hindrance | Crucial for deprotonating the amine and neutralizing acid byproducts. |

| Temperature | Reaction kinetics vs. side reactions | Higher temperatures can increase reaction rate but may also lead to decomposition or byproducts. |

| Catalyst | Type and loading | Can significantly increase the reaction rate and selectivity. |

| Reactant Ratio | Stoichiometry of amine to alkylating agent | Can influence the extent of mono- vs. di-alkylation. |

This table outlines the critical parameters that need to be optimized to enhance the yield in the synthesis of this compound via N-alkylation.

Mechanistic Investigations and Reactivity Studies

Elucidation of Reaction Mechanisms in N-ethyl-4-methoxyaniline Transformations

The reactivity of this compound is fundamentally shaped by the interplay between the electron-rich aromatic ring, the nitrogen atom of the secondary amine, and the electronic influence of the ethyl and methoxy (B1213986) substituents.

Pathways of N-Oxidation

The oxidation of N-alkylanilines, including this compound, can proceed through various pathways, often involving the nitrogen atom as the initial site of attack. Anodic oxidation studies of N-alkylanilines have shown that the process can lead to the formation of radical cations as primary intermediates. mdpi.com For mono-N-substituted anilines under certain conditions, nitrogen deprotonation can occur, yielding a radical intermediate. mdpi.com

In the presence of specific catalysts, such as non-heme manganese(II) complexes, the oxidative N-dealkylation of N,N-dialkylanilines has been observed to proceed via an initial electron transfer between the amine and a high-valent oxometal species, forming a transient radical cation intermediate. mdpi.com A similar electron transfer mechanism is plausible for this compound, which would lead to the formation of an N-ethyl-4-methoxyanilinium radical cation. Subsequent steps could involve deprotonation or further oxidation. The chemical oxidation of anilines using oxidants like dichromate has been shown to be a self-accelerating process. researchgate.net

Detailed Mechanisms of Electrophilic and Nucleophilic Processes

This compound exhibits dual reactivity, participating in both electrophilic and nucleophilic processes.

Electrophilic Aromatic Substitution: The amino group (-NHEt) and the methoxy group (-OCH3) are both strong activating, ortho-, para-directing groups. libretexts.orgchemistrysteps.com Their combined electron-donating effects, through resonance and induction, make the aromatic ring of this compound highly nucleophilic and thus very reactive towards electrophiles. libretexts.orgchemistrysteps.com Reactions like halogenation are often difficult to control, leading to polysubstituted products. libretexts.org However, the activating influence can be modulated, for instance, by acetylation of the amino group, which attenuates its activating power. libretexts.org It is important to note that Friedel-Crafts reactions catalyzed by Lewis acids like AlCl3 are generally unsuccessful with anilines because the catalyst forms a complex with the basic amino group, which deactivates the ring. libretexts.orgchemistrysteps.com

Nucleophilic Reactivity: The nitrogen atom's lone pair of electrons makes this compound a potent nucleophile. Aniline (B41778) derivatives can act as nucleophilic catalysts in reactions like acylhydrazone formation by reacting with an aldehyde to form a more reactive Schiff base intermediate. rsc.org The electron-donating methoxy and ethyl groups enhance the nucleophilicity of the nitrogen atom. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aniline derivatives is significantly influenced by steric factors. For example, the reaction of N-methylaniline is much slower than that of aniline, a reduction attributed to increased steric hindrance during the formation of the intermediate and subsequent proton transfer. rsc.org A similar steric effect would be expected for the ethyl group in this compound.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The ethyl (-CH2CH3) and methoxy (-OCH3) groups profoundly influence the reactivity of the aniline core through a combination of electronic and steric effects.

Electronic Effects: Both the ethyl group (via induction) and the methoxy group (via resonance) are electron-donating. researchgate.net These groups increase the electron density on the aromatic ring and the nitrogen atom. An increased electron density on the nitrogen enhances the basicity of the amine compared to unsubstituted aniline. chemistrysteps.com Electron-donating substituents stabilize the conjugate acid, leading to a higher pKa value. youtube.com This enhanced electron density also activates the aromatic ring, making it more susceptible to electrophilic attack at the ortho and para positions. chemistrysteps.com

Steric Effects: The ethyl group attached to the nitrogen atom introduces steric bulk around the reaction center. This steric hindrance can impede the approach of reagents to the nitrogen atom, as seen in the significantly lower reaction rates of N-methylaniline compared to aniline in SNAr reactions. rsc.org While electronic effects might favor a reaction, steric hindrance can increase the activation barrier, thereby slowing the reaction rate. nih.gov In some cases, such as with bulky substituents on an aniline ring, steric inhibition of resonance can occur, where the amino group is pushed out of the plane of the ring, affecting the delocalization of the nitrogen lone pair into the ring. quora.com

The interplay of these effects is summarized in the table below:

| Substituent | Effect Type | Influence on Reactivity |

| Ethyl (-CH2CH3) | Electronic (Inductive) | Electron-donating, increases basicity and ring activation. |

| Steric | Increases steric hindrance around the nitrogen atom, potentially slowing nucleophilic reactions. rsc.org | |

| Methoxy (-OCH3) | Electronic (Resonance) | Strongly electron-donating, strongly activates the ring for electrophilic substitution. libretexts.orgchemistrysteps.com |

| Electronic (Inductive) | Weakly electron-withdrawing. |

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and transition states.

Kinetics: The rates of reactions are heavily influenced by the electronic and steric factors discussed previously. For electrophilic aromatic substitution, the strong activation provided by the methoxy and ethylamino groups leads to very fast reaction rates. chemistrysteps.com In contrast, for reactions where the aniline derivative acts as a nucleophile, the steric bulk of the ethyl group can significantly decrease the rate constant. For instance, the rate parameter for N-methylaniline in certain SNAr reactions is lowered by a factor of 10^5 compared to aniline, an effect attributed to steric hindrance. rsc.org Computational studies on the reaction of 4-methyl aniline with OH radicals have been used to calculate reaction rate coefficients over a range of temperatures and pressures, demonstrating the feasibility of kinetic modeling for such compounds. researchgate.netmdpi.com

Thermodynamics: Thermodynamic stability is a key factor in determining reaction outcomes. Quantum chemical calculations can be employed to determine parameters that define the electronic character and stability of molecules like this compound and its derivatives. acs.orgacs.org These parameters include ionization potential, electron affinity, and the HOMO-LUMO gap, which relates to charge mobility and excitation energy. acs.orgacs.org Electron-donating substituents like the methoxy group are known to affect the pKa of anilines, which is a measure of the equilibrium position of the acid-base reaction and thus a thermodynamic quantity. researchgate.net For example, the pKa of p-anisidine (B42471) (4-methoxyaniline) is higher than that of aniline, indicating that the methoxy group makes the amine more basic.

Below is a table summarizing key parameters from a computational study on a related polymer system, illustrating the type of data used in thermodynamic analysis.

| Parameter | Description | Implication for Reactivity |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap suggests enhanced charge mobility and lower excitation energy. acs.orgacs.org |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relates to the ease of oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Relates to the ease of reduction. |

| Chemical Hardness (η) | Resistance of the molecule to deformation of its electron cloud. | A measure of stability and reactivity. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Understanding Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules like N-ethyl-4-methoxyaniline. chemrxiv.org DFT methods are valued for their balance of computational cost and accuracy, making them suitable for studying complex organic molecules. najah.edunih.gov These calculations provide fundamental information about how the molecule will interact with other chemical species.

The initial step in most DFT studies involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the ethyl and methoxy (B1213986) groups relative to the aniline (B41778) ring.

Once the geometry is optimized, an electronic structure analysis can be performed. This analysis provides a detailed picture of the electron distribution within the molecule. Key aspects include the molecular orbital energies, the distribution of electron density, and the nature of the chemical bonds. For this compound, the analysis would reveal the electron-donating effects of both the ethylamino group and the methoxy group, which significantly influence the electron density of the aromatic ring and, consequently, its chemical reactivity.

DFT calculations are used to determine several quantum chemical parameters that act as descriptors of reactivity. northwestern.edu The most important among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. The LUMO energy (ELUMO) relates to the ability to accept electrons, reflecting electrophilic character. A lower ELUMO value indicates a greater tendency to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the presence of two electron-donating groups (ethylamino and methoxy) is expected to raise the HOMO energy, making it a good electron donor.

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. pku.edu.cn Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles. In this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom and the oxygen atom, as well as on the aromatic ring at the ortho and para positions relative to the activating groups, indicating these are the most probable sites for electrophilic attack.

Table 1: Predicted Quantum Chemical Parameters for Aniline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.21 | -0.15 | 5.06 |

| 4-Methoxyaniline | -4.95 | -0.08 | 4.87 |

| N-ethylaniline | -5.09 | -0.11 | 4.98 |

Note: The values presented are illustrative and derived from typical DFT calculations for related compounds. Actual values for this compound would require specific calculations.

The quantum chemical parameters derived from DFT calculations are used to predict the molecule's behavior in chemical reactions. For aromatic compounds like this compound, this is particularly useful for predicting the regioselectivity of electrophilic aromatic substitution.

The electron-donating nature of the ethylamino and methoxy groups activates the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. The MEP and calculated atomic charges (e.g., Mulliken charges) can identify the specific carbon atoms on the ring with the highest electron density. najah.edu Both the -NH(C₂H₅) and -OCH₃ groups are ortho-, para-directing. Therefore, DFT calculations would predict that electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) will preferentially occur at the positions ortho to these activating groups.

Furthermore, condensed Fukui functions and dual descriptors can be calculated to provide a more quantitative measure of local reactivity, pinpointing the most likely sites for both electrophilic and nucleophilic attack. nih.gov

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for interpreting and predicting spectroscopic data. DFT calculations can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible spectra.

Vibrational Spectroscopy (IR and Raman) : By calculating the harmonic vibrational frequencies, DFT can predict the positions of peaks in the IR and Raman spectra of this compound. rajpub.com These theoretical spectra can be compared with experimental data to aid in the assignment of specific vibrational modes to the observed peaks. researchgate.net For instance, calculations can help distinguish the characteristic stretching and bending frequencies of the N-H bond, the C-N bonds, the aromatic C-H bonds, and the C-O-C linkage of the methoxy group.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. researchgate.net These calculations can predict the color of a compound and explain how structural modifications affect its absorption properties. For this compound, TD-DFT would model the π → π* transitions within the aromatic system, which are responsible for its UV absorption. The calculations can show how the ethylamino and methoxy substituents shift the absorption peaks compared to aniline or anisole. mdpi.com

Molecular Dynamics and Simulation in Understanding Reaction Pathways and Interactions

While DFT is excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time.

For this compound, MD simulations can be used to:

Explore Conformational Space : MD can simulate the rotation around single bonds, allowing researchers to understand the flexibility of the ethyl and methoxy groups and identify the most stable conformations in different environments (e.g., in a solvent).

Simulate Reaction Pathways : Reactive molecular dynamics (using force fields like ReaxFF) can model the breaking and forming of chemical bonds during a reaction. osti.gov This allows for the investigation of complex reaction mechanisms, identification of transient intermediates, and calculation of activation energies, providing a more dynamic picture than static DFT calculations alone.

Study Intermolecular Interactions : MD simulations are ideal for studying how this compound molecules interact with each other or with solvent molecules. This is crucial for understanding properties like solubility, viscosity, and the behavior of the compound in solution, which is essential for designing and optimizing chemical processes.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of electron-donating ethyl and methoxy (B1213986) groups on the aromatic ring of N-ethyl-4-methoxyaniline enhances its nucleophilicity and influences its reactivity, making it a highly adaptable building block for the construction of intricate molecular architectures. Organic chemists leverage these features to incorporate the N-ethyl-4-methoxyphenyl moiety into a variety of larger, more complex structures, enabling the synthesis of compounds with desired chemical and biological properties.

Precursor for Azo Dyes and Pigments

Aromatic amines are fundamental precursors in the synthesis of azo dyes, and this compound is no exception. The synthesis of azo dyes typically involves a two-step diazotization-coupling reaction. In the first step, the primary amine group of an aromatic amine is converted into a diazonium salt. Subsequently, this highly reactive diazonium salt is coupled with another aromatic compound, often a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye.

The methoxy group in this compound acts as an electron-donating group, which can influence the color of the resulting azo dye, often leading to deeper and more intense shades. The ethyl group can also modify the physical properties of the dye, such as its solubility and lightfastness. While specific examples of commercial dyes derived directly from this compound are not extensively documented in readily available literature, the fundamental principles of azo dye chemistry strongly support its potential as a precursor. The general reaction scheme for the formation of an azo dye using an aniline derivative is well-established. For instance, methoxyaniline derivatives are known to be used in creating azo dyes with specific colorimetric properties. A study on o-methoxyaniline-terminated monoazo dyes demonstrated how the methoxy group influences the electronic properties and, consequently, the color of the dye nih.gov.

Table 1: General Steps in Azo Dye Synthesis using an Aniline Derivative

| Step | Process | Description |

| 1 | Diazotization | The aromatic amine (e.g., an aniline derivative) is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. |

| 2 | Coupling | The diazonium salt is then reacted with a coupling component (e.g., a phenol or another aromatic amine) to form the azo compound. |

Intermediate in the Synthesis of Agrochemicals

The structural motifs present in this compound are found in various biologically active molecules, including those with applications in agriculture. While direct patents explicitly naming this compound as an intermediate in a commercial agrochemical are not readily found, the broader class of aniline derivatives plays a crucial role in this sector. These compounds can serve as starting materials for the synthesis of herbicides, fungicides, and insecticides. The development of new pesticidal molecules often involves the incorporation of substituted aniline scaffolds to modulate the biological activity and physical properties of the final product justia.com. The synthesis of complex agrochemicals frequently involves multi-step processes where aniline derivatives are key intermediates.

Role in the Preparation of Pharmaceutical Intermediates and Lead Compounds

The aniline scaffold is a common feature in many pharmaceutical drugs. N-ethyl-anisidine (a common name for N-ethyl-methoxyaniline) is recognized as an important drug intermediate taylorfrancis.com. The specific substitution pattern of this compound can be advantageous in the synthesis of pharmaceutical intermediates and lead compounds. The methoxy group can participate in hydrogen bonding and influence the metabolic stability of a drug, while the ethyl group can affect its lipophilicity and binding to biological targets.

Research into novel therapeutic agents often involves the synthesis of libraries of compounds based on a common scaffold. Aniline derivatives are frequently used as these core structures. For instance, the quinoxaline (B1680401) scaffold, which can be synthesized from aniline derivatives, is a promising platform for the discovery of anticancer agents nih.gov. The design of new drugs often involves modifying a lead compound to improve its efficacy and reduce side effects. The N-ethyl-4-methoxyphenyl group can be incorporated into potential drug candidates to explore structure-activity relationships. While specific therapeutic agents directly derived from this compound are not yet in clinical use, the principles of medicinal chemistry suggest its potential as a valuable building block in drug discovery programs.

Synthesis of Heterocyclic Compounds (e.g., 5-methoxy indole (B1671886) derivatives)

This compound and its isomers are valuable precursors for the synthesis of various heterocyclic compounds. A notable example is the synthesis of indole derivatives. Indoles are a class of heterocyclic compounds that are present in many biologically active natural products and synthetic drugs. A study has reported the synthesis of 2-ethyl-4-methoxy aniline as a promising raw material for the production of 5-methoxy indole researchgate.net. This process involved a four-step synthesis with a total yield of approximately 55% researchgate.net. The synthesis of substituted indoles often involves the cyclization of appropriately substituted anilines. The presence of the methoxy group at the 4-position of the aniline ring would direct the synthesis towards 5-methoxy-substituted indoles, which are important structural motifs in various pharmaceuticals.

Table 2: Synthesis of 2-ethyl-4-methoxy aniline for 5-methoxy indole production researchgate.net

| Step | Reaction | Key Reagents | Reported Yield |

| 1 | Bamberger reaction | o-nitroethylbenzene | 81.7% (of 3-ethyl-4-amino phenol) |

| 2 | Acetylation | - | - |

| 3 | O-methylation | - | - |

| 4 | Hydrolysis | - | - |

| Overall | - | - | ~55% |

Development of Specialty Chemicals and Functional Materials

Beyond its role in the synthesis of discrete molecules, this compound and its analogs are utilized in the development of specialty chemicals and functional materials. These materials often possess specific properties tailored for particular applications. For example, a patent describes the preparation of N-methyl-4-methoxyaniline as a petroleum additive, highlighting its role as a specialty chemical google.com. While this example uses the methyl analog, it demonstrates the utility of N-alkylated methoxyanilines in industrial applications. The properties of this compound, such as its reactivity and electronic characteristics, make it a candidate for incorporation into polymers and other materials to impart desired functionalities. For instance, methoxyaniline has been used in the synthesis of polymers with potential for optoelectronic and sensing applications acs.org. The development of such functional materials is a growing area of research, and versatile building blocks like this compound are crucial for innovation in this field.

Strategies for Compound Library Generation Using this compound

This compound serves as a valuable building block in the field of combinatorial chemistry, where the goal is to rapidly synthesize large numbers of diverse, yet structurally related, compounds. These collections, known as compound libraries, are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties. The chemical nature of this compound, specifically its secondary amine functional group and the electronically modified phenyl ring, allows it to be incorporated into various synthetic schemes designed for diversity-oriented synthesis.

A primary and highly effective strategy for generating compound libraries from this compound is through the use of multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the substantial parts of each reactant into the final molecule. This approach is exceptionally efficient for library generation as it allows for the creation of complex molecules in a single, atom-economical step.

The Ugi four-component reaction (Ugi-4CR) stands out as a premier MCR for this purpose. nih.govresearchgate.net In this reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a complex α-acetamido carboxamide derivative. nih.gov this compound can function as the amine component, providing a core scaffold around which immense structural diversity can be built by simply varying the other three components.

The general scheme for a Ugi reaction incorporating this compound is as follows:

Amine: this compound (held constant)

Carbonyl: A diverse set of aldehydes (R¹-CHO) or ketones (R¹-CO-R²)

Carboxylic Acid: A diverse set of carboxylic acids (R³-COOH)

Isocyanide: A diverse set of isocyanides (R⁴-NC)

By systematically varying the inputs for the carbonyl, carboxylic acid, and isocyanide components, a grid of unique products can be synthesized in parallel, each containing the core N-ethyl-4-methoxyphenyl moiety. For example, using 10 different aldehydes, 10 different carboxylic acids, and 10 different isocyanides would result in a library of 1,000 (10 x 10 x 10) distinct compounds, all synthesized with high efficiency. This modularity is a hallmark of combinatorial library design. researchgate.netmdpi.com

The resulting library members share a common structural backbone derived from this compound but feature a wide array of functional groups and steric properties from the varied inputs. This allows for a systematic exploration of the chemical space around the core scaffold to identify structure-activity relationships.

Table 1: Illustrative Combinatorial Library Generation using the Ugi Reaction with this compound

| Entry | Amine (Constant) | Aldehyde (Variable R¹) | Carboxylic Acid (Variable R³) | Isocyanide (Variable R⁴) | Resulting Product Structure |

|---|---|---|---|---|---|

| 1 | This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | Product A |

| 2 | This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | Product B |

| 3 | This compound | Benzaldehyde | Propionic Acid | tert-Butyl isocyanide | Product C |

| 4 | This compound | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Product D |

| 5 | This compound | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | Product E |

This strategy highlights how this compound can be systematically employed as a foundational element to generate large and diverse compound libraries suitable for high-throughput screening in various research and development pipelines.

Q & A

Q. What are the common synthetic routes for N-ethyl-4-methoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of amides or reduction of nitroaromatic precursors. For example, in the reduction of 4'-methoxyacetanilide using zinc borohydride (Zn(BH₄)₂), a 70% yield is achieved after 6 hours under reflux conditions in tetrahydrofuran (THF) . Alternatively, palladium-doped In₂O₃ catalysts selectively hydrogenate amides to amines, producing this compound as a by-product (12% yield) at 100°C and 20 bar H₂ . Key variables include solvent choice, catalyst loading, and temperature. Lower yields in catalytic pathways may arise from competing side reactions, such as over-reduction or dealkylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the ethyl and methoxy substituents on the aniline ring. For example, the methoxy group typically resonates at ~3.7 ppm in ¹H NMR. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (M⁺ at m/z 165.2 for C₉H₁₃NO). Chromatographic methods like HPLC (C18 column, acetonitrile/water gradient) assess purity, while FT-IR identifies functional groups (N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or negative-pressure systems to avoid inhalation of vapors .

- Storage : Keep at -20°C in airtight containers to prevent oxidation or moisture absorption .

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields of this compound across synthetic methods?

- Methodological Answer : Contradictions often arise from differences in substrate pre-treatment , catalyst activation , or reaction monitoring . For example, the 12% by-product yield in catalytic hydrogenation vs. 70% in borohydride reduction may reflect competing pathways (e.g., dealkylation vs. selective reduction). To address this:

Perform kinetic studies (e.g., in situ FT-IR or GC-MS) to track intermediate formation.

Optimize catalyst selectivity via doping (e.g., Pd/In₂O₃) or ligand modification .

Use DoE (Design of Experiments) to isolate critical variables (temperature, pressure, solvent polarity) .

Q. What mechanisms underlie the potential biological activity of this compound derivatives?

- Methodological Answer : The ethyl and methoxy groups enhance lipid solubility, facilitating membrane penetration. In enzyme interaction studies:

- Docking simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes.

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Methoxy groups may stabilize π-π interactions with aromatic residues in enzyme active sites .

Q. Which analytical methods are optimal for detecting trace impurities in this compound?

- Methodological Answer :

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stress : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light exposure : Use ICH Q1B guidelines to assess photolytic decomposition (e.g., UV-254 nm).

- Oxidation : Add antioxidants (e.g., BHT) to mitigate quinone formation .

Q. What role does this compound play in catalytic systems beyond hydrogenation?

- Methodological Answer : It acts as a ligand precursor in transition-metal catalysis. For example:

- Palladium complexes : Modify electronic properties of catalysts for Suzuki-Miyaura couplings.

- Coordination studies : Use UV-Vis titration to determine binding constants with Cu(II) or Fe(III) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.